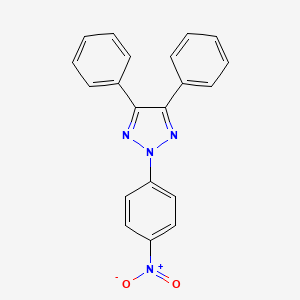![molecular formula C10H15NO B14054678 3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
3-[(2S)-2-(methylamino)propyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(2-Methylaminopropyl)phenol is a chemical compound with the molecular formula C10H15NO. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group and a methylamino group attached to a propyl chain, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylaminopropyl)phenol typically involves the reaction of 3-bromophenol with (S)-2-methylaminopropane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction can be summarized as follows:
Starting Materials: 3-bromophenol and (S)-2-methylaminopropane.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(2-Methylaminopropyl)phenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(2-Methylaminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenol ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(2-Methylaminopropyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(2-Methylaminopropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(2-Methylaminopropyl)phenol: The enantiomer of (S)-3-(2-Methylaminopropyl)phenol with similar chemical properties but different biological activities.
3-(2-Aminopropyl)phenol: A compound with a similar structure but lacking the methyl group on the amino group.
4-(2-Methylaminopropyl)phenol: A positional isomer with the amino group attached to the para position of the phenol ring.
Uniqueness
(S)-3-(2-Methylaminopropyl)phenol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methyl group on the amino group also contributes to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
JSOOLYZYONLSQE-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=CC=C1)O)NC |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


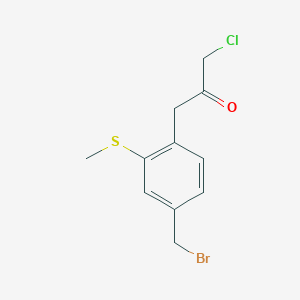
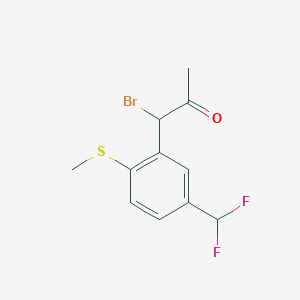

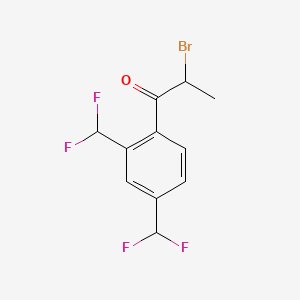
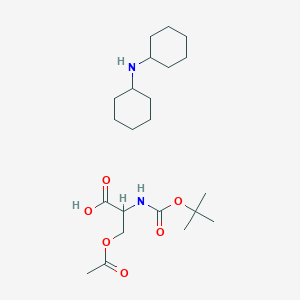
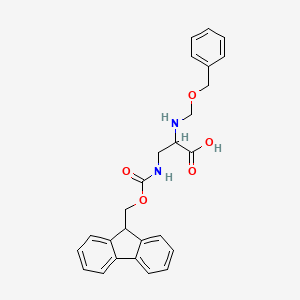
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
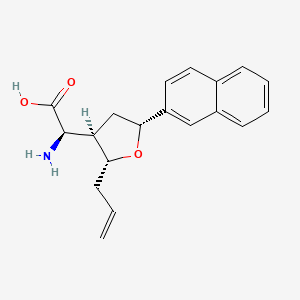
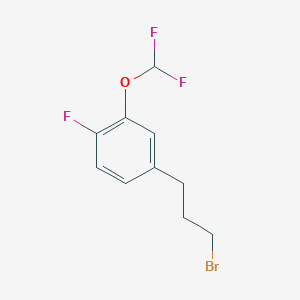
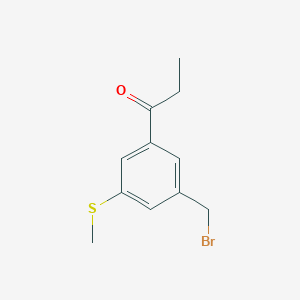
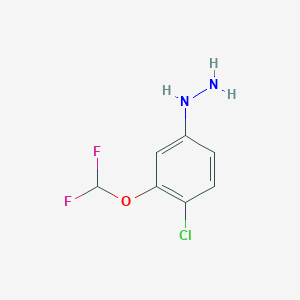
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
